2-Ethyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine
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Overview
Description
2-Ethyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine is a heterocyclic compound that belongs to the class of pyrimidoazepines It is characterized by a bicyclic structure consisting of a pyrimidine ring fused to an azepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with a suitable aldehyde or ketone, followed by cyclization to form the azepine ring. The reaction conditions often include the use of acidic or basic catalysts, and the reaction temperature and time can vary depending on the specific reagents used .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Ethyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-d]pyrimidines: These compounds share a similar bicyclic structure but differ in the arrangement of nitrogen atoms.
Pyrimido[5,4-d]pyrimidines: Another class of compounds with a similar core structure but different ring fusion patterns.
Uniqueness
2-Ethyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine is unique due to its specific substitution pattern and the presence of an ethyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H15N3 |
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Molecular Weight |
177.25 g/mol |
IUPAC Name |
2-ethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine |
InChI |
InChI=1S/C10H15N3/c1-2-10-12-7-8-3-5-11-6-4-9(8)13-10/h7,11H,2-6H2,1H3 |
InChI Key |
OYPQCYQWZCIXNB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=C2CCNCCC2=N1 |
Origin of Product |
United States |
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